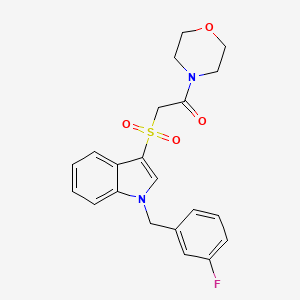

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c22-17-5-3-4-16(12-17)13-24-14-20(18-6-1-2-7-19(18)24)29(26,27)15-21(25)23-8-10-28-11-9-23/h1-7,12,14H,8-11,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXZPLQKCGZTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis or other methods. The 3-fluorobenzyl group is then introduced via a nucleophilic substitution reaction. The sulfonyl group is added through sulfonylation, often using sulfonyl chlorides under basic conditions. Finally, the morpholino group is introduced through a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted fluorobenzyl derivatives.

Scientific Research Applications

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Analogs

The compound is compared with three structural analogs (Table 1):

Key Observations :

- Substituent Effects: The 3-fluorobenzyl group in the target compound introduces moderate electron-withdrawing effects compared to the 4-chlorobenzyl analog, which may alter binding interactions in receptor pockets . The absence of morpholino in the phenylsulfonyl analog () reduces solubility and bioavailability, highlighting the morpholino group’s role in enhancing pharmacokinetics .

- Heterocyclic Diversity: The piperazine-containing analog () demonstrates how replacing morpholino with a bulkier, basic group (piperazine) could shift receptor selectivity, e.g., toward 5-HT₆ receptors .

Physical Properties

- Melting Point : While the target compound’s melting point is unspecified, the structurally related 3-benzyl-2-(3-fluorobenzyl)-3-hydroxyisoindolin-1-one () has a melting point of 168–173°C, suggesting similar thermal stability for fluorobenzyl-substituted heterocycles .

- Spectroscopic Data: The IR carbonyl stretch at ~1690 cm⁻¹ in aligns with typical values for morpholino ethanone derivatives, supporting the presence of this moiety in the target compound .

Pharmacological Activity

- Receptor Targeting : Analogs with arylpiperazine groups (e.g., compound 3a in ) are explicitly designed as 5-HT₆ receptor ligands, suggesting the target compound may share this activity due to its indole-sulfonyl scaffold .

- Electronic Effects: The 3-fluoro substituent may enhance metabolic stability compared to non-halogenated analogs, as seen in fluorinated drug candidates .

Biological Activity

The compound 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanism of action, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is , and it features a unique combination of an indole moiety, a sulfonyl group, and a morpholinoethanone structure. The synthesis typically involves several key steps:

- Preparation of the Indole Derivative : The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

- Introduction of the 3-Fluorobenzyl Group : This is achieved via nucleophilic substitution reactions.

- Sulfonylation : The sulfonyl group is introduced through a reaction with sulfonyl chloride in the presence of a base.

- Formation of Morpholinoethanone : Finally, the morpholino group is attached through an amide coupling reaction using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, while the sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins. The fluorobenzyl group increases lipophilicity, facilitating cellular uptake .

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Enzyme Inhibition : The sulfonamide group is known for inhibiting enzymes such as carbonic anhydrase and lipoxygenase, which are implicated in inflammatory processes .

- Anticancer Properties : Indole derivatives have shown promise in cancer therapy by modulating pathways involved in cell proliferation and apoptosis .

- Antidiabetic Effects : Similar compounds have demonstrated significant inhibitory effects against α-glucosidase, suggesting potential applications in managing diabetes .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase and lipoxygenase | |

| Anticancer | Modulates cell proliferation pathways | |

| Antidiabetic | Inhibits α-glucosidase |

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, concluding that modifications at the 3-position significantly enhanced their cytotoxicity against various cancer cell lines .

- Enzyme Inhibition Study : Research highlighted that sulfonamide-containing compounds exhibited potent inhibition against carbonic anhydrase, suggesting their utility in treating conditions like glaucoma and edema .

- Diabetes Management : A recent study demonstrated that compounds with similar structures effectively reduced blood glucose levels in diabetic models by inhibiting carbohydrate-hydrolyzing enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.